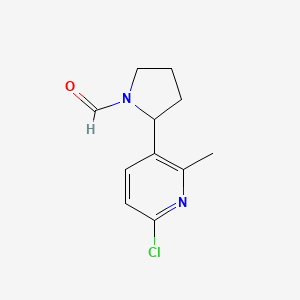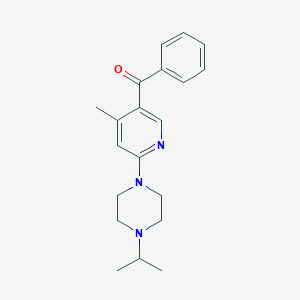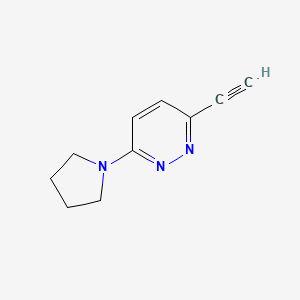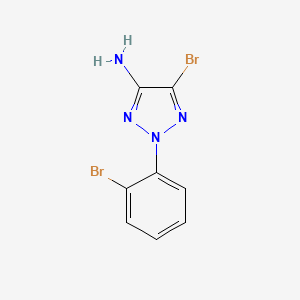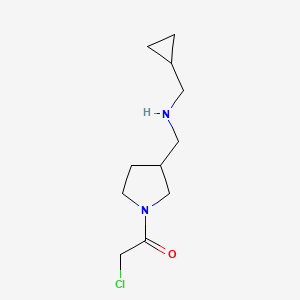
5-Methyl-6-(phenylthio)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-(phenylthio)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(phenylthio)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 5-methyl-6-chloronicotinonitrile with thiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-(phenylthio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-6-(phenylthio)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 5-Methyl-6-(phenylthio)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitrile group can interact with active sites in proteins, while the phenylthio group can enhance binding affinity through hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-6-(phenylthio)nicotinic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
5-Methyl-6-(phenylthio)pyridine: Lacks the nitrile group.
6-(Phenylthio)nicotinonitrile: Similar but without the methyl group.
Uniqueness
5-Methyl-6-(phenylthio)nicotinonitrile is unique due to the combination of its nitrile and phenylthio groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C13H10N2S |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
5-methyl-6-phenylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2S/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h2-7,9H,1H3 |
Clé InChI |
ZGSLWNGBHBNTHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1SC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


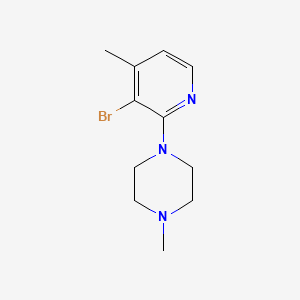
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)







